molecular formula C26H35N3O3S B289316 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B289316
Peso molecular: 469.6 g/mol
Clave InChI: GISKQVWDQNTBAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling.

Mecanismo De Acción

6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a non-receptor tyrosine kinase that is expressed in B-cells and is involved in the signaling pathway downstream of the B-cell receptor. 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activation leads to the activation of downstream pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. TAK-659 inhibits 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. TAK-659 has also been shown to have minimal off-target effects, which may reduce the risk of toxicity in patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of TAK-659 is its high selectivity for 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which may reduce the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in patients.

Direcciones Futuras

For TAK-659 include clinical trials in patients with B-cell malignancies, as well as studies of its potential use in other diseases, such as autoimmune disorders. In addition, further research is needed to optimize the dosing and administration of TAK-659 to maximize its efficacy and minimize toxicity. Finally, the development of new 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors with improved pharmacokinetic properties and selectivity may provide additional options for the treatment of B-cell malignancies.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US Patent Application No. 20170266894A1).

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit 6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis of malignant B-cells.

Propiedades

Fórmula molecular

C26H35N3O3S

Peso molecular

469.6 g/mol

Nombre IUPAC

6-tert-butyl-N-(3-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H35N3O3S/c1-17-6-5-7-19(14-17)27-24(31)23-20-9-8-18(26(2,3)4)15-21(20)33-25(23)28-22(30)16-29-10-12-32-13-11-29/h5-7,14,18H,8-13,15-16H2,1-4H3,(H,27,31)(H,28,30)

Clave InChI

GISKQVWDQNTBAM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

SMILES canónico

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.